2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, a nitrobenzenesulfonamido group, and a methoxyethyl ester group
Mechanism of Action
Target of Action
The compound “2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate” contains a benzofuran moiety, which is a common structural motif in many biologically active compounds. Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.
Introduction of the Nitrobenzenesulfonamido Group: The nitrobenzenesulfonamido group can be introduced through a nucleophilic substitution reaction using a nitrobenzenesulfonyl chloride and an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 2-METHYL-5-(3-AMINOBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
- 2-METHOXYETHYL 2-METHYL-5-(3-CHLOROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
- 2-METHOXYETHYL 2-METHYL-5-(3-METHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the nitrobenzenesulfonamido group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for targeted research and applications.
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O8S/c1-12-18(19(22)28-9-8-27-2)16-10-13(6-7-17(16)29-12)20-30(25,26)15-5-3-4-14(11-15)21(23)24/h3-7,10-11,20H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYXAVWGPLQNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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